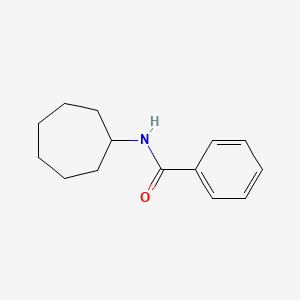

N-cycloheptylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(12-8-4-3-5-9-12)15-13-10-6-1-2-7-11-13/h3-5,8-9,13H,1-2,6-7,10-11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVYGOJXFBMZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N Cycloheptylbenzamide and Its Advanced Derivatives

Conventional Approaches to Amide Bond Formation in N-cycloheptylbenzamide Synthesis

The creation of the amide bond in this compound is fundamentally based on the reaction between a benzoic acid derivative and cycloheptylamine (B1194755). Conventional methods have long provided reliable, albeit sometimes harsh, routes to this transformation.

Classical Amidation Methodologies

The most common and direct method for synthesizing this compound involves the acylation of cycloheptylamine with an activated benzoic acid derivative, typically benzoyl chloride. wikipedia.org This reaction, often performed under Schotten-Baumann conditions, utilizes a base, such as sodium hydroxide (B78521) or pyridine, in a two-phase system or an appropriate solvent to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Another classical approach is the use of coupling reagents to facilitate the direct reaction between benzoic acid and cycloheptylamine. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This avoids the need to prepare the more reactive acyl chloride separately. researchgate.net While effective, these methods often require stoichiometric amounts of the coupling agent, which can generate significant chemical waste. sigmaaldrich.com

Direct thermal dehydration of a mixture of benzoic acid and cycloheptylamine is the simplest conceptual method, but it requires high temperatures, often exceeding 180°C, to drive off water and form the amide bond. This method is less common due to the potential for side reactions and degradation of the starting materials. researchgate.net

| Methodology | Reactants | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Method (Schotten-Baumann) | Benzoyl chloride, Cycloheptylamine | Aqueous base (e.g., NaOH), or organic base (e.g., Pyridine) | High reactivity, generally high yield | Requires preparation of acyl chloride; generates HCl byproduct |

| Coupling Reagent Method | Benzoic acid, Cycloheptylamine | DCC, EDC, HATU, PyBOP | Milder conditions than acyl chloride method | Stoichiometric waste from coupling agent; purification can be difficult |

| Direct Thermal Dehydration | Benzoic acid, Cycloheptylamine | High temperature (>180°C) | Atom economical (only water as byproduct) | Harsh conditions, potential for side reactions |

Synthesis and Functionalization of Benzoyl and Cycloheptylamine Precursors

The utility of this compound synthesis is expanded by the availability of functionalized precursors.

Benzoyl Precursors: The primary precursor, benzoyl chloride, is typically synthesized from benzoic acid using standard chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orgbyjus.com Industrially, it can also be produced from benzotrichloride. wikipedia.org Functionalization of the benzene (B151609) ring can be achieved before or after forming the acyl chloride. For instance, Friedel-Crafts acylation using benzoyl chloride on an aromatic substrate yields a benzophenone (B1666685) derivative, which can be further modified. byjus.com Substituted benzoic acids can be readily converted to their corresponding acyl chlorides, allowing for the synthesis of a wide array of this compound derivatives with varied electronic and steric properties on the aromatic ring.

Cycloheptylamine Precursors: Cycloheptylamine is a cyclic primary amine that serves as the nucleophilic component. cymitquimica.comnih.gov Its synthesis can be accomplished through methods common for primary amines, such as the reductive amination of cycloheptanone (B156872) or the reduction of cycloheptanone oxime. The cycloheptyl ring can be functionalized prior to the introduction of the amine group or amidation reaction to produce more complex analogs. The amine group itself is highly reactive and can readily undergo acylation. cymitquimica.com

Stereoselective Synthetic Pathways for this compound Analogs

Introducing stereocenters into the this compound structure, particularly on the cycloheptyl ring, requires advanced synthetic strategies that can control the three-dimensional arrangement of atoms.

Development of Enantioselective Routes

The synthesis of enantiomerically pure this compound analogs hinges on the preparation of chiral, non-racemic cycloheptylamine derivatives. Asymmetric reductive amination of a prochiral ketone, such as a substituted cycloheptanone, is a powerful strategy. researchgate.net This can be achieved using chiral catalysts based on transition metals like iridium, rhodium, or ruthenium, often in the presence of a hydrogen source. researchgate.net Alternatively, organocatalytic methods employing chiral phosphoric acids can be used. researchgate.net

Another sophisticated approach involves a sequence of reactions, such as an enantioselective aza-Henry reaction to set a stereocenter in an acyclic precursor, followed by a ring-closing metathesis (RCM) to form the seven-membered carbocycle. nih.gov This method allows for the creation of complex cyclic amines with high enantiomeric excess. nih.gov Biocatalytic methods, which use enzymes to catalyze reactions, are also emerging as a powerful tool for creating chiral amines through processes like asymmetric carbene N-H insertion. rochester.edu

Control of Diastereoselectivity in Cycloheptyl Ring Modifications

When a cycloheptyl ring already contains one or more stereocenters, introducing new substituents requires control over the relative stereochemistry, or diastereoselectivity. Substrate-controlled synthesis is a key principle, where the existing chiral centers direct the approach of a reagent to one face of the molecule over the other.

For example, the reduction of a ketone on a chiral cycloheptyl ring can lead to two different diastereomeric alcohols, with the ratio depending on the steric hindrance imposed by neighboring substituents. Methods such as diastereoselective ring-opening of strained systems like cyclopropanes fused to a larger ring can introduce functionality with a high degree of stereocontrol, creating specific diastereomers of functionalized carbocycles. nih.govresearchgate.net These principles can be applied to build up complex, substituted cycloheptyl precursors for the synthesis of advanced this compound derivatives.

Green Chemistry Methodologies Applied to this compound Synthesis

In line with the principles of sustainable chemistry, modern research focuses on developing more environmentally benign methods for amide synthesis. pharmacyjournal.orgarkat-usa.org These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Catalytic methods are at the forefront of green amide synthesis. Instead of stoichiometric activating agents, catalytic amounts of substances like boric acid or various transition metal complexes can promote the direct amidation of carboxylic acids and amines. sigmaaldrich.comsemanticscholar.org This significantly reduces the amount of waste generated. sigmaaldrich.com Some ruthenium-based catalysts enable the direct coupling of alcohols and amines to form amides, with the only byproduct being hydrogen gas, representing a highly atom-economical process. sigmaaldrich.com

The choice of solvent is another critical aspect of green chemistry. The development of reactions that can be performed in water, ionic liquids, or under solvent-free conditions minimizes the reliance on volatile and often toxic organic solvents. mdpi.commdpi.com For instance, the hydration of nitriles to amides is considered a 100% atom-economic method that can sometimes be performed in green reaction media. researchgate.net

Biocatalysis offers a particularly sustainable route, using enzymes such as lipases, N-acyltransferases, or CoA ligases to form the amide bond under mild, aqueous conditions. rsc.orgrsc.orgmanchester.ac.uk These enzymatic processes are highly selective and avoid the need for harsh reagents and protecting groups. manchester.ac.uk Photocatalysis using novel materials like Covalent Organic Frameworks (COFs) also presents a promising green alternative, using light to drive the synthesis of amides from alcohols under mild conditions. dst.gov.in

| Green Chemistry Approach | Description | Example Catalyst/System | Key Advantage |

|---|---|---|---|

| Catalytic Direct Amidation | Directly couples a carboxylic acid and an amine using a catalyst. | Boric acid, Boronic acids, Transition metal complexes | Avoids stoichiometric activators and waste. sigmaaldrich.comsemanticscholar.org |

| Biocatalysis | Uses enzymes to form the amide bond. | Lipases, N-Acyltransferases | Mild, aqueous conditions; high selectivity. rsc.org |

| Solvent-Free Synthesis | Reactants are mixed and heated directly without a solvent. | Boric acid-catalyzed reaction of carboxylic acid and urea. semanticscholar.org | Eliminates solvent waste and simplifies purification. semanticscholar.org |

| Photocatalysis | Uses light and a photocatalyst to drive the reaction. | Covalent Organic Frameworks (COFs) | Uses a renewable energy source; mild conditions. dst.gov.in |

| Nitrile Hydration | Converts a nitrile group into an amide. | Metal complex catalysts, Water extract of pomelo peel ash (WEPPA) | 100% atom economical. mdpi.comresearchgate.net |

Biocatalytic Transformations for this compound Derivatives

Biocatalysis utilizes natural catalysts, such as enzymes or whole microbial cells, to perform chemical transformations. This approach is highly valued for its remarkable selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact compared to conventional chemical synthesis.

Fungi of the genus Beauveria, including the closely related and well-studied Beauveria bassiana, are recognized for their extensive biocatalytic capabilities. researchgate.net These fungi are known to catalyze a variety of reactions, including hydroxylations, oxidations, and glycosylations on a wide range of substrates. researchgate.net While specific studies on the biotransformation of this compound by Beauveria sulfurescens are not extensively documented in the available literature, the reactivity of the closely related Beauveria bassiana with structurally similar N-substituted benzamide (B126) derivatives provides a strong indication of its potential.

Beauveria bassiana has been shown to effectively hydroxylate N-acyl derivatives, including those with cyclic alkyl moieties. nih.gov For instance, in a study on the biohydroxylation of trans-2-fluorocycloheptyl N-phenylcarbamates, Beauveria bassiana was able to introduce hydroxyl groups into the cycloalkyl ring. nih.gov This demonstrates the fungus's ability to recognize and modify cyclic structures appended to an amide nitrogen.

Another relevant study demonstrated the C-hydroxylation and β-4-O-methylglucosidation of methyl-benzamide 7-azanorbornane ethers by Beauveria bassiana. yolanda-rios.net This research highlights the versatility of this microbial system in performing multiple transformations on a single substrate containing a benzamide core. The fungus was capable of hydroxylating the alicyclic portion of the molecule, a transformation that would be challenging to achieve with high selectivity using traditional chemical methods.

The table below summarizes the findings from the biotransformation of N-anisoyl-7-azanorbornanes by Beauveria bassiana, illustrating the types of derivatives that can be generated.

**Table 1: Biotransformation of N-Anisoyl-7-azanorbornane Derivatives by *Beauveria bassiana***

| Substrate | Product Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| ortho-anisoyl-7-azanorbornane | C-Hydroxylation | 42 | 60 |

| ortho-anisoyl-7-azanorbornane | O-Glucosidation | 44 | - |

| meta-anisoyl-7-azanorbornane | C-Hydroxylation | 21 | 15 |

| meta-anisoyl-7-azanorbornane | O-Glucosidation | 47 | - |

| para-anisoyl-7-azanorbornane | C-Hydroxylation | 41 | 19 |

| para-anisoyl-7-azanorbornane | O-Glucosidation | 14 | - |

| para-anisoyl-7-azanorbornane | Phenol | 8 | - |

Data sourced from research on the biotransformation of N-Anisoyl-7-azanorbornanes. yolanda-rios.net

Given these precedents, it is highly probable that Beauveria sulfurescens could catalyze similar hydroxylations on the cycloheptyl ring of this compound, leading to the formation of valuable hydroxylated derivatives. These derivatives could serve as key intermediates for the synthesis of more complex molecules.

The efficiency and selectivity of microbial transformations are highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield of desired products and minimizing the formation of byproducts. Key parameters to consider for the biocatalytic transformation of this compound derivatives using Beauveria sulfurescens would include pH, temperature, aeration, and substrate concentration.

Studies on various Beauveria species have shown that optimal growth and enzyme activity are typically observed under specific environmental conditions. For instance, the optimal temperature for the growth and sporulation of Beauveria bassiana is generally found to be between 25°C and 30°C. nih.gov Similarly, the optimal pH for the growth of Beauveria bassiana strains is typically in the range of 6-7. nih.gov

The following table provides a general overview of the optimal conditions for Beauveria bassiana cultivation, which can serve as a starting point for the optimization of biocatalytic reactions with Beauveria sulfurescens.

Table 2: General Optimal Conditions for Beauveria bassiana Cultivation and Biotransformation

| Parameter | Optimal Range |

|---|---|

| Temperature | 25-30 °C |

| pH | 6.0-7.0 |

| Incubation Period | 7 days for maximum growth |

| Carbon Sources | Starch, Glucose |

| Nitrogen Sources | Peptone |

Data compiled from general studies on the optimization of Beauveria bassiana growth conditions. nih.govnih.gov

Furthermore, the concentration of the substrate, this compound, would need to be carefully controlled. High concentrations of organic compounds can be toxic to microorganisms, leading to decreased cell viability and lower product yields. A fed-batch approach, where the substrate is added incrementally over time, can be an effective strategy to maintain a low, non-toxic concentration of the substrate in the culture medium.

Solvent-Minimization and Alternative Reaction Media (e.g., Deep Eutectic Solvents)

A significant focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs) in chemical synthesis. Deep eutectic solvents (DESs) have emerged as a promising class of alternative reaction media. researchgate.netnih.gov DESs are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov

DESs offer several advantages as reaction media, including low volatility, high thermal stability, biodegradability, and the ability to dissolve a wide range of organic and inorganic compounds. researchgate.netnih.gov In the context of this compound synthesis, DESs can serve as both the solvent and, in some cases, the catalyst.

For the synthesis of amides, reactive deep eutectic solvents (RDESs) have been developed where one of the components of the DES also acts as a reactant. rsc.org This approach further enhances the green credentials of the synthesis by minimizing the number of reagents. For example, a DES composed of choline (B1196258) chloride and an amine can be used for amide synthesis, where the amine component of the DES reacts with a carboxylic acid. rsc.org

The table below presents examples of deep eutectic solvents that have been successfully employed in amide synthesis.

Table 3: Examples of Deep Eutectic Solvents for Amide Synthesis

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application |

|---|---|---|---|

| Choline Chloride | Glycerol | 1:2 | General amide synthesis |

| Choline Chloride | Urea | 1:2 | General amide synthesis |

| Choline Chloride | Aniline | 1:1 | Amine protection (amide formation) |

| Choline Chloride | o-phenylenediamine | 1:1 | Benzimidazole synthesis (amide cyclization) |

Data compiled from studies on the application of deep eutectic solvents in organic synthesis. nih.govrsc.org

The use of DESs for the synthesis of this compound would involve the reaction of benzoyl chloride or benzoic acid with cycloheptylamine in a suitable DES. The choice of DES would depend on the solubility of the reactants and the desired reaction temperature. The non-volatile nature of DESs simplifies product isolation, which can often be achieved by simple extraction with a less harmful solvent or by precipitation upon the addition of water. This approach aligns with the principles of solvent minimization and offers a safer and more sustainable alternative to traditional synthetic methods.

Chemical Transformations and Mechanistic Investigations of N Cycloheptylbenzamide

Oxidative Transformations of N-cycloheptylbenzamide Scaffolds

The structural modification of this compound through oxidative processes represents a significant area of research, particularly in the realm of biotransformations. These reactions introduce new functionalities to the cycloheptyl ring, leading to the formation of valuable derivatives.

The use of microorganisms as biocatalysts for the oxygenation of this compound offers a regio- and stereoselective approach to hydroxylation. The fungus Beauveria sulfurescens has been identified as an effective agent for this transformation, yielding a variety of oxygenated products. This biotransformation typically involves the introduction of hydroxyl groups at various positions on the cycloheptyl ring.

The microbial oxygenation of this compound by Beauveria sulfurescens results in a mixture of hydroxylated and carbonylated products. A key metabolite that has been isolated and characterized is N-[(1S)-4-oxocycloheptyl]benzamide. The characterization of this and other oxygenated derivatives is achieved through a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), as well as by comparison with synthetically prepared standards.

The fermentation of this compound with Beauveria sulfurescens has been shown to yield four primary oxygenated metabolites. These have been identified as N-(cis-3-hydroxycycloheptyl)benzamide, N-(trans-4-hydroxycycloheptyl)benzamide, N-(cis-4-hydroxycycloheptyl)benzamide, and the aforementioned N-(4-oxocycloheptyl)benzamide. The structural elucidation of these compounds relies on detailed analysis of their spectral data.

Below is an interactive data table summarizing the key characterized oxygenated products from the microbial transformation of this compound.

| Compound Name | Position of Oxygenation | Functional Group |

| N-(cis-3-hydroxycycloheptyl)benzamide | C-3 | Hydroxyl |

| N-(trans-4-hydroxycycloheptyl)benzamide | C-4 | Hydroxyl |

| N-(cis-4-hydroxycycloheptyl)benzamide | C-4 | Hydroxyl |

| N-(4-oxocycloheptyl)benzamide | C-4 | Carbonyl |

A significant aspect of microbial oxygenation is the high degree of stereoselectivity often observed. In the case of this compound oxygenation by Beauveria sulfurescens, the stereochemical outcome of the hydroxylation has been investigated. The formation of specific stereoisomers indicates that the enzymatic process is highly controlled. For instance, the isolation of N-[(1S)-4-oxocycloheptyl]benzamide points to a stereospecific oxidation process.

The stereochemistry of the hydroxylated products provides insight into the orientation of the substrate within the active site of the enzyme. The fungus preferentially attacks specific C-H bonds, leading to the formation of optically active products. This stereochemical control is a key advantage of biocatalytic methods over traditional chemical synthesis.

The enzymatic mechanism of hydroxylation by fungi such as Beauveria sulfurescens is generally believed to involve cytochrome P450 monooxygenases. These enzymes activate molecular oxygen and insert one oxygen atom into a C-H bond of the substrate. The proposed catalytic cycle involves the binding of the substrate to the enzyme's active site, followed by the reduction of the heme iron. Molecular oxygen then binds to the reduced iron, and subsequent protonation and cleavage of the O-O bond generate a highly reactive iron-oxo species. This species is responsible for abstracting a hydrogen atom from the cycloheptyl ring, followed by the rebound of the hydroxyl group to the resulting carbon radical.

From a chemical perspective, the oxidation of the cycloheptyl ring of this compound can be envisioned to proceed through a radical mechanism. An initial hydrogen abstraction from the cycloalkane ring would generate a cycloheptyl radical. This radical could then react with an oxygen source to form a hydroperoxide intermediate, which could subsequently be converted to the corresponding alcohol or ketone. The regioselectivity of the chemical oxidation would be influenced by the stability of the intermediate radical, with tertiary C-H bonds generally being more reactive than secondary ones.

Microbial Oxygenation Reactions of N-cycloheptylbenzamides

Derivatization Chemistry of this compound

Further chemical modifications of the this compound scaffold can be explored to generate a wider range of derivatives with potentially interesting properties.

The amide nitrogen of this compound is a potential site for further functionalization, such as N-alkylation and N-acylation. These reactions would lead to the formation of tertiary amides, expanding the chemical space accessible from this starting material.

N-alkylation could be achieved by treating this compound with a suitable alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base is required to deprotonate the amide nitrogen, generating a more nucleophilic amidate anion that can then react with the electrophilic alkylating agent.

N-acylation can be accomplished by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base or a catalyst. This would result in the formation of an N-acylbenzamide derivative.

The following table outlines potential derivatization reactions at the amide nitrogen of this compound.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | Tertiary Amide |

| N-Acylation | Acid chloride, Base | N-Acylbenzamide |

Regioselective Modification of the Cycloheptyl Moiety

The cycloheptyl moiety of this compound, while generally considered chemically inert, can undergo regioselective functionalization through various modern synthetic methodologies. These transformations primarily target the activation of C-H bonds, which are abundant in the cycloheptyl ring.

One of the most significant approaches to functionalizing cycloalkanes is through catalytic C-H activation. This can be achieved using a variety of transition metal catalysts, which can selectively activate a specific C-H bond, allowing for the introduction of new functional groups. For instance, palladium-catalyzed C-H arylation can be employed to introduce an aryl group onto the cycloheptyl ring. While direct examples on this compound are not extensively documented in publicly available literature, the principles of C-H activation on similar cycloalkane systems are well-established.

Another avenue for the regioselective modification of the cycloheptyl group is through biocatalysis. Enzymes, such as cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of C-H bonds in a highly regio- and stereoselective manner. This enzymatic approach offers a green and efficient alternative to traditional chemical methods for the introduction of hydroxyl groups, which can then serve as handles for further functionalization.

Furthermore, free radical halogenation can be used to introduce a halogen atom onto the cycloheptyl ring. While this method can sometimes suffer from a lack of selectivity, the reactivity of different C-H bonds (tertiary > secondary > primary) can provide a degree of regiochemical control. The resulting cycloheptyl halide can then be subjected to a variety of nucleophilic substitution reactions to introduce a range of functional groups.

The following table provides representative examples of potential regioselective modifications of the cycloheptyl moiety, based on established reactivity patterns of cycloalkanes.

| Reaction Type | Catalyst/Reagent | Functional Group Introduced | Potential Position of Functionalization | Reference Principle |

|---|---|---|---|---|

| C-H Arylation | Palladium(II) acetate, Ligand | Aryl (e.g., Phenyl) | C-2, C-3, or C-4 | Transition metal-catalyzed C-H activation |

| Hydroxylation | Cytochrome P450 Enzyme | Hydroxyl (-OH) | Specific C-H bond depending on enzyme | Biocatalytic C-H oxidation |

| Bromination | N-Bromosuccinimide (NBS), Light | Bromo (-Br) | Mixture of isomers, favoring tertiary C-H if present | Free radical halogenation |

| Amination | Rhodium(II) catalyst, Azide source | Amino (-NH2) | C-2 or C-3 | Catalytic C-H amination |

Strategies for Preparing Chemically Modified Analogs for Enhanced Research Applications

The synthesis of chemically modified analogs of this compound is crucial for structure-activity relationship (SAR) studies, which are fundamental in the fields of medicinal chemistry and materials science. These analogs, featuring modifications on either the benzamide (B126) core or the cycloheptyl ring, allow researchers to probe the impact of specific structural features on the molecule's properties and biological activity.

A primary strategy for modifying the benzamide core involves the introduction of substituents onto the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, followed by further transformations of the introduced functional groups. For example, a nitro group can be reduced to an amino group, which can then be further derivatized.

A more regioselective approach for the functionalization of the benzamide core is directed ortho-metalation (DoM). scirp.org In this strategy, the amide group directs the deprotonation of the ortho-position of the aromatic ring by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of substituents specifically at the ortho position. chem-station.com

Modification of the cycloheptyl moiety, as discussed in the previous section, provides another avenue for creating diverse analogs. The introduction of polar functional groups, such as hydroxyl or amino groups, can significantly alter the pharmacokinetic properties of the molecule, which is of particular interest in drug discovery.

The following table outlines several strategies for the preparation of chemically modified analogs of this compound, along with the types of analogs that can be generated.

| Modification Strategy | Target Moiety | Key Reagents/Reaction | Type of Analog Generated | Research Application |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Benzamide Core | HNO3/H2SO4, Br2/FeBr3 | Substituted benzamides (nitro, halo, etc.) | SAR studies, probing electronic effects |

| Directed ortho-Metalation (DoM) | Benzamide Core | n-BuLi, Electrophile (e.g., CO2, I2) | ortho-Substituted benzamides | Fine-tuning steric and electronic properties |

| Catalytic C-H Functionalization | Cycloheptyl Moiety | Pd(OAc)2, Rh2(OAc)4 | Functionalized cycloheptyl derivatives (aryl, amino, etc.) | Exploring new interaction sites, improving solubility |

| Biocatalytic Oxidation | Cycloheptyl Moiety | Monooxygenase enzymes | Hydroxylated cycloheptyl derivatives | Metabolic stability studies, prodrug design |

Other Significant Reaction Pathways of the Benzamide Core and Cycloheptyl Ring

Beyond the regioselective modifications previously discussed, both the benzamide core and the cycloheptyl ring of this compound can participate in a variety of other significant chemical transformations.

The amide bond of the benzamide core is susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the molecule into benzoic acid and cycloheptylamine (B1194755). While this may not be a desirable reaction in many contexts, it is an important consideration in terms of the molecule's stability. The carbonyl group of the amide can also undergo reduction, typically with strong reducing agents like lithium aluminum hydride, to yield the corresponding secondary amine, N-benzylcycloheptylamine.

The aromatic ring of the benzamide core can participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, provided a suitable handle like a halide is present on the ring. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and can be used to synthesize complex analogs.

The cycloheptyl ring, being a saturated carbocycle, can undergo ring-opening reactions under specific and often harsh conditions, such as high temperatures or in the presence of certain catalysts. These reactions are generally less common and require significant energy input to overcome the stability of the seven-membered ring. More relevant are reactions that functionalize the ring without breaking it, as discussed in section 3.2.2.

The following table summarizes some of these other significant reaction pathways.

| Reaction | Moiety | Conditions | Product(s) |

|---|---|---|---|

| Hydrolysis | Benzamide Core (Amide Bond) | Acidic or basic, aqueous | Benzoic acid and Cycloheptylamine |

| Reduction | Benzamide Core (Carbonyl Group) | LiAlH4, then H2O | N-Benzylcycloheptylamine |

| Suzuki Coupling | Benzamide Core (Aromatic Ring) | Palladium catalyst, boronic acid, base | Aryl-substituted benzamide |

| Buchwald-Hartwig Amination | Benzamide Core (Aromatic Ring) | Palladium catalyst, amine, base | Amino-substituted benzamide |

Advanced Spectroscopic Characterization and Analytical Techniques for N Cycloheptylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For N-cycloheptylbenzamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a thorough structural assignment.

Comprehensive 1D and 2D NMR Spectral Assignments

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the first step in the structural elucidation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal distinct signals for the protons of the benzoyl and cycloheptyl groups. The aromatic protons of the benzoyl group would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the cycloheptyl ring would be found in the upfield region (δ 1.0-4.0 ppm), with the proton on the carbon attached to the nitrogen atom (the α-proton) being the most downfield of this group due to the deshielding effect of the adjacent nitrogen.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key expected chemical shifts would include the carbonyl carbon of the amide group (around δ 165-175 ppm), the aromatic carbons (δ 120-140 ppm), and the aliphatic carbons of the cycloheptyl ring (δ 20-50 ppm), with the α-carbon appearing more downfield.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the cycloheptyl ring, allowing for the tracing of the connectivity of the methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for connecting the benzoyl group to the cycloheptyl moiety through the amide linkage.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~168 |

| Aromatic C (quaternary) | - | ~135 |

| Aromatic CH (ortho) | ~7.8 | ~128 |

| Aromatic CH (meta) | ~7.5 | ~127 |

| Aromatic CH (para) | ~7.4 | ~131 |

| Cycloheptyl CH (α to N) | ~3.9 | ~52 |

| Cycloheptyl CH₂ (β to N) | ~1.8 | ~35 |

| Cycloheptyl CH₂ (γ to N) | ~1.6 | ~28 |

| Cycloheptyl CH₂ (δ to N) | ~1.5 | ~27 |

Note: These are predicted values and actual experimental values may vary.

Elucidation of Conformational Isomerism and Dynamics in Solution

The cycloheptyl ring is known for its conformational flexibility. In this compound, this flexibility, coupled with potential restricted rotation around the amide C-N bond, could lead to the presence of multiple conformers in solution. Variable-temperature NMR studies would be instrumental in investigating these dynamic processes. Changes in the NMR spectra as a function of temperature can provide information on the energy barriers between different conformations.

Solid-State NMR for Molecular Structure and Dynamics

Solid-state NMR (ssNMR) would offer insights into the structure and dynamics of this compound in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra, which could reveal the presence of different polymorphs or non-equivalent molecules in the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental formula (C₁₄H₁₉NO).

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₄H₂₀NO⁺ | 218.1539 |

| [M+Na]⁺ | C₁₄H₁₉NNaO⁺ | 240.1359 |

| [M]⁺˙ | C₁₄H₁₉NO⁺˙ | 217.1461 |

Note: These are calculated values based on the elemental composition.

Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be performed to induce fragmentation of the molecular ion. The resulting fragment ions would provide valuable information about the connectivity of the molecule. Key expected fragmentation pathways for this compound would likely involve:

Cleavage of the amide bond: This would lead to the formation of the benzoyl cation (m/z 105) and a fragment corresponding to the cycloheptyl amine radical cation.

Loss of the cycloheptyl group: Fragmentation of the cycloheptyl ring could occur through various ring-opening and rearrangement pathways.

By analyzing the masses of the fragment ions, the structural components of this compound can be confirmed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups and probing the conformational intricacies of a molecule. The vibrational modes of this compound can be analyzed by considering the distinct contributions from its three primary components: the secondary amide linkage, the monosubstituted benzene (B151609) ring, and the cycloheptyl moiety.

The IR and Raman spectra of this compound are expected to exhibit a series of characteristic bands that correspond to the vibrations of its specific functional groups. While IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in polarizability. These techniques are often complementary.

The key expected vibrational modes for this compound are detailed below:

Amide Group Vibrations: As a secondary amide, this compound will display several characteristic "Amide" bands. The N-H stretching vibration is anticipated to appear as a single, relatively sharp peak in the region of 3370–3170 cm⁻¹. spectroscopyonline.com The most prominent amide absorption is the Amide I band, which is primarily due to the C=O stretching vibration, expected to be strong in the IR spectrum between 1680–1630 cm⁻¹. spectroscopyonline.comspcmc.ac.in The Amide II band, a mixed vibration of N-H in-plane bending and C-N stretching, is another strong, characteristic feature for secondary amides, typically found in the 1570–1515 cm⁻¹ range. spectroscopyonline.comspcmc.ac.in The Amide III band, which is more complex and involves C-N stretching and N-H bending, is weaker and appears in the 1300-1200 cm⁻¹ region. researchgate.net

Benzene Ring Vibrations: The monosubstituted phenyl group gives rise to several distinct signals. Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (approx. 3100–3000 cm⁻¹). spectroscopyonline.com In-plane C=C stretching vibrations of the ring, often referred to as "ring modes," appear as a set of sharp bands of variable intensity in the 1620–1400 cm⁻¹ region. spectroscopyonline.comresearchgate.net The most diagnostic signals for a monosubstituted ring are the strong out-of-plane C-H bending (wagging) vibrations, which typically result in two strong bands: one between 770–710 cm⁻¹ and another intense band near 690 cm⁻¹. spectroscopyonline.com

Cycloheptyl Group Vibrations: The saturated seven-membered ring contributes characteristic aliphatic C-H stretching bands below 3000 cm⁻¹, generally in the 2950–2850 cm⁻¹ range. These are typically strong and complex due to the symmetric and asymmetric vibrations of the numerous CH₂ groups. nih.gov The CH₂ scissoring (bending) vibrations are expected to produce a distinct band around 1465-1450 cm⁻¹. nih.gov Other vibrations, such as CH₂ wagging, twisting, and C-C stretching modes of the cycloheptyl ring, contribute to the complex fingerprint region below 1400 cm⁻¹. acs.org

The following table summarizes the anticipated characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amide (N-H) | N-H Stretch | 3370–3170 (Medium, sharp) | 3370–3170 (Weak) |

| Amide (C=O) | Amide I (C=O Stretch) | 1680–1630 (Very Strong) | 1680–1630 (Strong) |

| Amide (C-N-H) | Amide II (N-H Bend + C-N Stretch) | 1570–1515 (Strong) | 1570–1515 (Variable) |

| Amide (C-N-H) | Amide III (C-N Stretch + N-H Bend) | 1300–1200 (Moderate) | 1300–1200 (Moderate) |

| Benzene Ring | Aromatic C-H Stretch | 3100–3000 (Weak to Medium) | 3100–3000 (Strong) |

| Benzene Ring | C=C Ring Stretch | 1620–1400 (Variable, sharp) | 1620–1400 (Variable, sharp) |

| Benzene Ring | Out-of-Plane C-H Bend | 770–710 & ~690 (Strong) | 770–710 & ~690 (Weak) |

| Cycloheptyl Group | Aliphatic C-H Stretch (asym & sym) | 2950–2850 (Strong) | 2950–2850 (Strong) |

| Cycloheptyl Group | CH₂ Scissoring | ~1465–1450 (Moderate) | ~1465–1450 (Moderate) |

The vibrational spectrum of this compound is sensitive to its molecular conformation. The cycloheptyl ring is known to be a highly flexible system, lacking the rigidity of smaller rings like cyclohexane. Theoretical and experimental studies on cycloheptane (B1346806) and its derivatives show that the lowest energy conformation is the twist-chair. acs.orgaip.org This inherent flexibility means that at room temperature, the molecule likely exists as an equilibrium of several low-energy conformers.

This conformational dynamism can have several effects on the vibrational spectra:

Band Broadening: The presence of multiple conformers can lead to a superposition of slightly different vibrational frequencies for the same mode, resulting in broader spectral bands, particularly for those vibrations involving the cycloheptyl ring (e.g., CH₂ rocking and twisting modes).

Low-temperature spectroscopic studies could potentially "freeze out" the conformational equilibrium, leading to sharper bands and allowing for the identification of individual conformers.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the premier analytical method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise electron density map and, from that, a model of the atomic arrangement, including bond lengths, bond angles, and torsional angles. carleton.edu

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise atomic coordinates of a molecule. researchgate.net The term "absolute configuration" specifically refers to the determination of the stereochemistry (R/S) at a chiral center. This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, the concept of absolute configuration is not applicable.

However, SCXRD would provide an exact and definitive picture of the molecule's conformation as it exists in the crystal lattice. This would include:

The precise conformation of the cycloheptyl ring (e.g., confirming a twist-chair or other form).

The exact bond lengths and angles of the entire molecule.

The dihedral (torsion) angle between the plane of the phenyl ring and the plane of the amide group, which is a critical conformational parameter.

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice, a study known as crystal packing. This arrangement is governed by various intermolecular forces. For this compound, the analysis would focus on identifying and quantifying these non-covalent interactions.

The most significant interaction expected is intermolecular hydrogen bonding. The secondary amide group contains an excellent hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). It is highly probable that in the solid state, molecules of this compound would form extended chains or dimeric pairs via N-H···O=C hydrogen bonds. mdpi.comiucr.org

Other weaker, but still significant, intermolecular contacts would also be analyzed, including:

C-H···π interactions: Where C-H bonds from the cycloheptyl ring of one molecule interact with the electron-rich π-system of the benzene ring of a neighboring molecule.

van der Waals forces: These ubiquitous attractive forces play a crucial role in the close packing of the bulky and nonpolar cycloheptyl and phenyl groups.

The table below summarizes the potential intermolecular contacts that would be investigated in a crystallographic study of this compound.

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Expected Importance |

| Hydrogen Bonding | Amide N-H | Carbonyl C=O | Primary; likely dictates the main packing motif. |

| C-H···π Interactions | Cycloheptyl/Phenyl C-H | Phenyl π-system | Secondary; contributes to lattice stabilization. |

| van der Waals Forces | All atoms | All atoms | Significant; responsible for overall close packing. |

Circular Dichroism (CD) Spectroscopy for Chiral Species Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy technique that is used exclusively for the analysis of chiral molecules. youtube.com It measures the difference in the absorption of left-handed versus right-handed circularly polarized light. A non-zero CD signal is only produced by a molecule that is chiral, meaning it is non-superimposable on its mirror image.

This compound is an achiral molecule. It lacks a stereocenter and, due to the rapid conformational flexing of the cycloheptyl ring and rotation around single bonds, it does not exist in stable, separable enantiomeric conformations. Consequently, a solution of this compound would not produce a CD spectrum.

A CD signal could only be observed under specific, hypothetical circumstances:

Chiral Derivatization: If a chiral center were chemically introduced into the molecule, for example, by using a chiral form of cycloheptanol (B1583049) or a substituted benzoic acid in the synthesis. The resulting diastereomers or enantiomers would be CD-active.

Induction of Conformational Chirality: If the molecule could be forced to adopt a stable, chiral conformation that does not readily interconvert with its mirror-image conformation (a phenomenon known as atropisomerism or conformational chirality). For a flexible molecule like this compound, this would likely require extreme conditions (e.g., very low temperatures) or binding to a chiral host molecule. In such a state, the molecule would become chiroptical and could be analyzed by CD spectroscopy to provide information about its preferred chiral shape. nih.govresearchgate.net

Therefore, while standard CD spectroscopy is not an applicable technique for the routine analysis of this compound itself, it remains a powerful tool for hypothetical chiral analogues or for specialized studies into induced chirality.

Determination of Enantiomeric Excess

While this compound itself is not chiral, the introduction of stereocenters on either the cycloheptyl or benzoyl moieties would result in enantiomers. The determination of the enantiomeric excess (ee) is critical in asymmetric synthesis and for pharmacological studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a primary technique for this purpose.

The separation of enantiomers is achieved through their differential interactions with the chiral stationary phase. Polysaccharide-based CSPs, for instance, are widely used for their broad applicability. A hypothetical separation of a chiral derivative of this compound is presented below to illustrate the technique.

Research Findings:

In a hypothetical study, a chiral analog of this compound was resolved using a chiral HPLC system. The enantiomers could be baseline separated, allowing for accurate quantification. The integration of the peak areas for each enantiomer provides the enantiomeric excess. For example, if the area of the (R)-enantiomer is AR and the area of the (S)-enantiomer is AS, the enantiomeric excess is calculated as:

ee (%) = |(AR - AS) / (AR + AS)| × 100

The following table illustrates hypothetical chromatographic data for the enantiomeric separation of a chiral this compound derivative.

Table 1: Hypothetical Chiral HPLC Data for a Chiral this compound Derivative

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | % of Total Area |

|---|---|---|---|

| (R)-enantiomer | 8.24 | 150,000 | 25 |

In this illustrative example, the enantiomeric excess would be calculated as 50% in favor of the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), provides another powerful method for determining enantiomeric excess. For instance, reacting a chiral this compound derivative containing a hydroxyl or amino group with a chiral agent like Mosher's acid chloride would produce diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for their quantification.

Conformational Analysis in Solution

The flexible nature of the cycloheptyl ring and the potential for restricted rotation around the amide bond make the conformational analysis of this compound in solution a complex but important endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for such investigations.

Due to the partial double bond character of the C-N amide bond, rotation is restricted, which can lead to the existence of syn- and anti- rotational isomers (rotamers). auremn.org.brnih.govmdpi.com These rotamers can be observed as distinct sets of signals in the NMR spectrum at low temperatures, where their interchange is slow on the NMR timescale.

Research Findings:

A hypothetical variable-temperature 1H NMR study of this compound in a solvent like DMSO-d6 could reveal the dynamics of this rotation. At room temperature, certain proton signals might appear broad due to intermediate exchange rates. Upon cooling, these broad signals would resolve into two distinct sets of signals, corresponding to the major and minor rotamers.

Nuclear Overhauser Effect (NOE) spectroscopy is instrumental in elucidating the spatial proximity of protons and thus the preferred conformation. For instance, an NOE correlation between the amide N-H proton and specific protons on the cycloheptyl ring would provide evidence for a particular orientation of the cycloheptyl group relative to the benzamide (B126) moiety.

The following table presents hypothetical data from a 1H NMR study, illustrating the chemical shifts for the two rotamers of this compound at a low temperature where their exchange is slow.

Table 2: Hypothetical 1H NMR Data for Rotational Isomers of this compound in DMSO-d6 at 223 K

| Proton | syn-Rotamer (Major) δ (ppm) | anti-Rotamer (Minor) δ (ppm) |

|---|---|---|

| N-H (amide) | 8.45 (d) | 8.60 (d) |

| H-α (cycloheptyl) | 4.10 (m) | 3.90 (m) |

| Aromatic Protons | 7.80-7.40 (m) | 7.85-7.45 (m) |

From the integration of the signals, the population ratio of the two rotamers can be determined, and by conducting experiments at various temperatures, the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier can be calculated. auremn.org.br This provides a quantitative understanding of the conformational flexibility of the molecule in solution.

Computational and Theoretical Chemistry Investigations of N Cycloheptylbenzamide

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methodologies such as Density Functional Theory (DFT) are powerful tools for this purpose. uokerbala.edu.iqmultidisciplinaryjournals.com However, specific applications of these methods to N-cycloheptylbenzamide have not been identified in a comprehensive search of scientific literature.

Electronic Structure and Bonding Analysis (e.g., using DFT)

A detailed analysis of the electronic structure of this compound using DFT would provide insights into the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals (HOMO and LUMO). Such a study would elucidate the reactivity and electronic properties of the molecule. At present, no published research detailing a DFT-based electronic structure and bonding analysis specifically for this compound could be located.

Conformational Landscape and Energy Minima Determination

The flexibility of the cycloheptyl ring and the rotational freedom around the amide bond suggest that this compound can adopt multiple conformations. researchgate.netcutm.ac.in Computational studies are essential to map out this conformational landscape, identify the various stable conformers (energy minima), and determine their relative energies. This information is crucial for understanding the molecule's behavior and interactions. A comprehensive search did not yield any studies that have determined the conformational landscape and energy minima for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can accurately predict spectroscopic parameters, which serve as a valuable tool for structural confirmation and analysis. nih.govmdpi.com

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would provide a theoretical spectrum that could be compared with experimental data to confirm the structure and assign signals to specific atoms within the molecule.

IR Frequencies: The prediction of infrared vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the N-H stretch, C=O stretch, and various bends and stretches associated with the cycloheptyl and phenyl rings.

Despite the utility of these predictive methods, no specific computational studies predicting the NMR chemical shifts or IR frequencies for this compound have been found in the reviewed literature.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions.

Dynamic Conformational Behavior of this compound in Various Environments

MD simulations could reveal how the conformation of this compound changes over time in different environments, such as in a vacuum, in various solvents, or in a crystalline state. This would provide a deeper understanding of its flexibility and the interplay between its different conformational states. No studies detailing MD simulations to investigate the dynamic conformational behavior of this compound were identified.

Theoretical Elucidation of Reaction Mechanisms and Pathways

The study of chemical reactions at a molecular level often involves the use of computational methods to understand the pathways and energetic requirements of these transformations.

Transition State Characterization for this compound Reactions

Transition state theory is a cornerstone of understanding chemical reaction rates. nih.gov Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, possessing one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net For a hypothetical reaction involving this compound, such as its synthesis or degradation, quantum mechanical calculations, often using Density Functional Theory (DFT), would be employed to locate the geometry of the transition state. researchgate.net

Key parameters that would be determined include the activation energy (the energy difference between the reactants and the transition state), bond lengths and angles of the atoms involved in the bond-breaking and bond-forming processes, and the vibrational frequencies. This information provides a detailed picture of the energetic barrier that must be overcome for the reaction to proceed.

Interactive Data Table: Hypothetical Transition State Parameters

This table is for illustrative purposes only, as no specific data for this compound was found.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Activation Energy (ΔG‡) | The Gibbs free energy barrier for the reaction. | Data not available |

| Key Bond Length (e.g., C-N) | The length of a critical bond being formed or broken at the transition state. | Data not available |

Potential Energy Surface Mapping of Transformation Processes

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric positions. wikipedia.orglibretexts.org For a chemical reaction, a PES provides a conceptual map of all possible geometric arrangements of the atoms and their corresponding energies. youtube.com By mapping the PES, chemists can identify the minimum energy pathways that connect reactants to products, passing through transition states. libretexts.org

For this compound, mapping the PES for a given transformation would involve calculating the energy at numerous points along the reaction coordinate. This would reveal the presence of any intermediates (local minima on the PES) and provide a comprehensive energetic profile of the reaction. libretexts.org Such maps are often visualized as 2D contour plots or 3D surfaces to aid in the interpretation of the reaction mechanism. wikipedia.org

Computational Approaches to Polymorphism Prediction and Crystal Packing

Computational methods are increasingly used to predict the solid-state properties of organic molecules, including the phenomenon of polymorphism, where a compound can exist in multiple crystal structures. nih.gov

Predicting the possible crystal structures of a molecule like this compound would involve a crystal structure prediction (CSP) study. nih.gov This process typically starts by generating a large number of plausible crystal packing arrangements based on the molecule's geometry. The lattice energy of each of these hypothetical structures is then calculated and minimized using force fields or more accurate quantum mechanical methods. The structures with the lowest lattice energies are considered the most likely to be observed experimentally. nih.gov

Analysis of the predicted crystal packing would involve examining the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the crystal lattice. Tools like Hirshfeld surface analysis can be used to visualize and quantify these interactions. researchgate.netscirp.org Understanding the interplay of these forces is crucial for rationalizing why certain packing motifs are preferred over others and can provide insight into the physical properties of the solid material. researchgate.net

Interactive Data Table: Hypothetical Polymorph Prediction Data

This table is for illustrative purposes only, as no specific data for this compound was found.

| Predicted Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Key Intermolecular Interactions |

|---|---|---|---|

| Form I | P2₁/c | Data not available | Data not available |

| Form II | P-1 | Data not available | Data not available |

Polymorphism and Solid State Behavior of N Cycloheptylbenzamide

Identification and Characterization of Crystalline Polymorphic Forms

There are no reported crystalline polymorphic forms for N-cycloheptylbenzamide in the current body of scientific literature. Standard analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction, which are commonly employed to identify and characterize polymorphs, have not been documented in any published studies for this specific compound.

Strategies for Polymorph Screening and Controlled Crystallization

Information regarding systematic polymorph screening or controlled crystallization strategies for this compound is not available. The scientific community has not published any research detailing efforts to induce and isolate different crystalline forms of this compound through various crystallization techniques, such as solvent variation, temperature gradients, or high-throughput screening methods.

Thermodynamic and Kinetic Relationships Between this compound Polymorphs

Due to the lack of identified polymorphs, no data exists on the thermodynamic and kinetic relationships that would govern their interconversion. Studies on the relative stability, transition temperatures, and transformation kinetics between different crystalline forms of this compound have not been conducted or reported.

Influence of Molecular Conformation and Crystal Packing on Polymorphism

An analysis of how molecular conformation and crystal packing influence the polymorphism of this compound cannot be performed as there are no known polymorphic structures to compare. The specific arrangement of molecules in the crystal lattice and the conformational flexibility of the cycloheptyl and benzamide (B126) moieties have not been studied in the context of polymorphism.

Co-crystallization and Salt Form Research of this compound

There is no available research on the co-crystallization or salt formation of this compound. Efforts to modify the solid-state properties of this compound by forming multi-component crystals with other molecules (co-formers) or by creating salt forms have not been documented in published literature.

Supramolecular Assemblies and Non Covalent Interactions of N Cycloheptylbenzamide

Analysis of Hydrogen Bonding Networks in N-cycloheptylbenzamide Systems

The secondary amide group (-CONH-) in this compound is a potent hydrogen bond donor (N-H) and acceptor (C=O). This dual functionality is the primary driver for the formation of robust hydrogen-bonding networks in the solid state. In the crystal structures of numerous N-substituted benzamides, the most common hydrogen-bonding motif is a chain or tape structure, where molecules are linked via intermolecular N-H···O=C hydrogen bonds. iucr.orgacs.org

In a typical arrangement, the amide hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to one-dimensional chains. These chains can then be further organized into more complex two- or three-dimensional networks through weaker interactions. The geometry of these hydrogen bonds in benzamide (B126) derivatives is well-characterized, with typical N···O distances in the range of 2.8 to 3.2 Å and N-H···O angles close to linear (150-180°).

The cycloheptyl group, being a bulky and flexible substituent, can influence the packing of these hydrogen-bonded chains. Its conformation can affect the steric accessibility of the amide group, potentially leading to variations in the hydrogen-bonding pattern compared to benzamides with smaller or more rigid substituents.

Table 1: Representative Hydrogen Bond Geometries in N-Substituted Benzamides

| Donor-Acceptor | D-H···A Angle (°) | D···A Distance (Å) |

| N-H···O=C | 150 - 180 | 2.8 - 3.2 |

Note: The data in this table are representative values for N-substituted benzamides and are intended to be illustrative for this compound.

Investigation of Aromatic π-Stacking and Van der Waals Interactions

The benzoyl group's aromatic ring is capable of engaging in π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent phenyl rings. The geometry of these interactions can vary, with the most common arrangements being parallel-displaced or T-shaped (edge-to-face), rather than a direct face-to-face stacking, which is often electrostatically unfavorable. wikipedia.org The strength of these interactions is sensitive to the electronic nature of the aromatic ring and the presence of substituents. Computational studies on benzamide derivatives have shown that π-π stacking contributes significantly to the lattice energy. researchgate.net

Table 2: Typical Energies of Non-Covalent Interactions

| Interaction Type | Typical Energy (kJ/mol) |

| Hydrogen Bond (N-H···O) | 15 - 30 |

| π-π Stacking | 5 - 10 |

| Van der Waals | < 5 |

Note: These are approximate energy ranges for the specified non-covalent interactions.

This compound as a Component in Host-Guest Systems

The structural features of this compound make it a potential candidate for participation in host-guest systems. In such systems, a larger "host" molecule encapsulates a smaller "guest" molecule through non-covalent interactions. Given its molecular size and functional groups, this compound would most likely act as a "guest" molecule.

A well-studied class of hosts for benzamide derivatives are cyclodextrins. nih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic benzoyl and cycloheptyl moieties of this compound could be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions and van der Waals forces. The formation of such inclusion complexes can alter the physicochemical properties of the guest molecule, such as its solubility in water. The stability of these host-guest complexes is dependent on the size complementarity between the host cavity and the guest molecule. For instance, β-cyclodextrin, with its intermediate cavity size, is often a suitable host for aromatic compounds. researchgate.netnih.govchemrxiv.orgmdpi.com

The interaction between this compound and a cyclodextrin host would likely involve the insertion of the phenyl group or the cycloheptyl group into the cavity, while the polar amide group could interact with the hydroxyl groups on the rim of the cyclodextrin through hydrogen bonding.

Self-Assembly Processes and Hierarchical Structures involving this compound

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The strong, directional hydrogen bonding of the benzamide group is a powerful tool for programming the self-assembly of this compound.

It is anticipated that in suitable solvents, this compound molecules would self-assemble into one-dimensional aggregates, such as linear chains or fibrillar structures, stabilized by the aforementioned N-H···O=C hydrogen bonds. nih.gov These primary assemblies can then associate into larger, hierarchical structures. The arrangement of the cycloheptyl and phenyl groups along the periphery of these hydrogen-bonded backbones would mediate the interactions between the primary assemblies, leading to the formation of bundles, ribbons, or other complex morphologies.

The balance between the strong, directional hydrogen bonds and the weaker, less directional π-stacking and van der Waals interactions would determine the final morphology of the self-assembled structures. The flexible cycloheptyl group could play a role in the packing of these assemblies, potentially leading to more complex and less crystalline structures compared to benzamides with planar substituents. The study of self-assembly in benzamide derivatives is an active area of research, with potential applications in the development of new materials with tailored properties. nih.gov

Structure Reactivity and Structure Property Relationships of N Cycloheptylbenzamide Non Biological Focus

Correlation of Structural Modifications with Chemical Reactivity Profiles

The chemical reactivity of N-cycloheptylbenzamide is primarily dictated by the amide functional group, which is influenced by the electronic and steric effects of the N-cycloheptyl and phenyl substituents. Modifications to these groups can significantly alter reaction rates and product selectivity.

Reaction Rates:

The rate of reactions involving the amide group, such as hydrolysis, is sensitive to the electronic nature of the benzoyl moiety. Electron-withdrawing groups on the phenyl ring generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the reaction rate.

The N-cycloheptyl group, being an alkyl substituent, is weakly electron-donating and can slightly decrease the reactivity of the amide bond compared to unsubstituted benzamide (B126). However, its primary influence is steric. The bulky cycloheptyl ring can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to smaller N-alkyl substituents.

Product Selectivity:

In reactions where multiple products are possible, the steric bulk of the cycloheptyl group can play a crucial role in determining product selectivity. For instance, in reactions involving enzymatic or catalytic processes, the orientation of the this compound molecule within an active site will be influenced by the size and shape of the cycloheptyl ring, favoring the formation of specific products.

The following table presents hypothetical relative hydrolysis rates for a series of N-cycloalkylbenzamides to illustrate the expected trend based on steric hindrance.

| N-Alkyl Group | Relative Hydrolysis Rate (Predicted) |

| N-Cyclopropyl | 1.2 |

| N-Cyclopentyl | 1.0 |

| N-Cyclohexyl | 0.9 |

| N-Cycloheptyl | 0.8 |

This is a hypothetical table to illustrate expected trends.

Impact of Conformational Features on Chemical Behavior and Stability

The amide bond itself exhibits restricted rotation due to its partial double bond character, leading to the existence of cis and trans isomers. For secondary amides like this compound, the trans conformation is generally favored due to reduced steric hindrance between the substituents on the nitrogen and carbonyl carbon.

The orientation of the cycloheptyl ring relative to the benzamide plane can impact the accessibility of the amide group for intermolecular interactions and reactions. Certain conformations may shield the amide bond, thereby reducing its reactivity.

The thermal stability of this compound is also linked to its conformational features. The ability of the molecule to pack efficiently in a crystal lattice, which is influenced by its conformation, can affect its melting point and decomposition temperature. Generally, more stable, and compact conformations lead to higher thermal stability.

Relationship Between Molecular Structure and Intermolecular Interactions

The molecular structure of this compound facilitates various intermolecular interactions that govern its macroscopic properties, such as crystallization and aggregation.

Crystallization:

In the solid state, this compound molecules are expected to be held together by a network of intermolecular interactions. The most significant of these is hydrogen bonding between the N-H group of one molecule and the C=O group of another, forming characteristic amide-to-amide hydrogen bonds. These interactions are crucial in directing the packing of molecules in the crystal lattice.

The phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal structure. The cycloheptyl groups, being nonpolar, will likely engage in van der Waals interactions. The interplay of these forces determines the final crystal packing arrangement.

The table below shows typical hydrogen bond distances observed in the crystal structures of related benzamide derivatives.

| Compound | N-H···O Distance (Å) |

| N-Cyclohexylbenzamide | 2.9 |

| N-Phenylbenzamide | 2.85 |

| Benzamide | 2.94 |

Data is for illustrative purposes based on related compounds.

Aggregation:

In solution, particularly in non-polar solvents, this compound has the potential to form aggregates through intermolecular hydrogen bonding. This self-association can influence its solubility and its behavior in chemical reactions by altering the effective concentration of the monomeric species. The bulky cycloheptyl group might, to some extent, hinder the formation of large aggregates compared to less sterically demanding N-alkylbenzamides.

Methodological Advancements in Non-Biological Structure-Property Relationship Studies

The study of structure-property relationships in molecules like this compound has been significantly advanced by modern computational and analytical techniques.

Computational Chemistry:

Density Functional Theory (DFT) and other quantum mechanical methods are now routinely used to predict the geometric and electronic properties of molecules. These calculations can provide valuable insights into:

Conformational analysis: Identifying the most stable conformations and the energy barriers between them.

Reaction mechanisms: Elucidating the pathways of chemical reactions and predicting activation energies, which correlate with reaction rates.

Spectroscopic properties: Simulating NMR, IR, and other spectra to aid in experimental characterization.

Advanced Analytical Techniques:

Single-crystal X-ray diffraction: This remains the gold standard for determining the precise three-dimensional structure of molecules in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Solid-state NMR: This technique can be used to study the structure and dynamics of molecules in the solid state, providing information that is complementary to X-ray diffraction.

Thermal analysis (DSC, TGA): These methods are used to determine the thermal stability of compounds, including their melting points and decomposition temperatures.

These advanced methodologies allow for a more detailed and predictive understanding of how the structure of a molecule like this compound dictates its chemical and physical properties, even in the absence of extensive experimental data on the specific compound.

Q & A

Q. What are the established methods for synthesizing N-cycloheptylbenzamide, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves coupling benzoyl chloride derivatives with cycloheptylamine under controlled conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via NMR (¹H/¹³C), IR, and mass spectrometry .

- Reproducibility : Document detailed protocols (e.g., molar ratios, reaction times, temperatures) in the main text or supplementary materials, adhering to journal guidelines for experimental transparency .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : Confirm molecular structure via ¹H/¹³C chemical shifts and coupling patterns (e.g., amide proton at δ ~8-10 ppm) .

- X-ray Crystallography : Resolve 3D conformation and hydrogen-bonding networks (e.g., cycloheptyl ring puckering parameters ).

- Purity Validation : High-resolution mass spectrometry (HRMS) and elemental analysis to verify >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

- Methodological Answer : Address discrepancies using iterative validation:

- Cross-Verification : Compare experimental NMR/IR data with density functional theory (DFT)-predicted spectra (e.g., Gaussian software) .

- Crystallographic Refinement : Re-examine X-ray data (e.g., thermal ellipsoids, occupancy rates) to detect structural anomalies .

- Statistical Analysis : Apply χ² tests to assess goodness-of-fit between observed and simulated data .

Q. What strategies optimize the reaction yield of this compound in solvent-free or green chemistry conditions?

- Methodological Answer : Optimize via Design of Experiments (DoE):

Q. How can computational models predict the biological activity or pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Leverage in silico tools:

- QSAR Modeling : Corrogate substituent effects (e.g., cycloheptyl vs. cyclohexyl) on logP and bioavailability .

- Molecular Docking : Simulate binding affinities to target proteins (e.g., enzymes) using AutoDock Vina .

- ADMET Prediction : Use SwissADME or pkCSM to forecast toxicity and metabolic stability .

Data Analysis and Reporting Guidelines

Q. What frameworks ensure rigorous reporting of this compound research in compliance with academic standards?

- Methodological Answer : Follow structured protocols: